N-(2-Furylmethyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound with significant potential in various scientific applications. Its molecular formula is , and it has a molecular weight of approximately . This compound features a unique structure that incorporates both a triazole and a sulfanyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
The compound can be sourced from various chemical suppliers and research institutions. It is listed in databases such as PubChem, where detailed information about its properties and synthesis can be found .
The synthesis of N-(2-Furylmethyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents and conditions (e.g., temperatures, solvents) would depend on the exact synthetic route chosen and are typically optimized for yield and purity .
The molecular structure of N-(2-Furylmethyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be represented using various chemical notation systems:
InChI=1S/C13H18N4O2S/c1-9(14)7-12(19)17(15)16(10(8-18)11(19)20)6-5-13(21)22/h5,7H,6,8H2,1-4H3,(H,15,20)
CCCC(C1=NN=C(N1C(C=CC=C2)=O)SCC(=O)N(C)C)C
.
The compound's structural data includes:
N-(2-Furylmethyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can participate in various chemical reactions typical for amides and triazoles:
Technical details regarding specific reaction conditions would vary based on desired outcomes .
The mechanism of action for N-(2-Furylmethyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide likely involves interaction with biological targets such as enzymes or receptors. Given its triazole structure, it may inhibit specific enzymatic pathways or modulate receptor activities related to metabolic processes.
Data on pharmacodynamics would require experimental validation through biological assays to elucidate its specific mechanisms .
The physical properties of N-(2-Furylmethyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide include:
Chemical properties include:
Relevant data on stability under various conditions (e.g., temperature, pH) would need to be characterized through experimental studies to ensure safe handling and application .
N-(2-Furylmethyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has potential applications in:
Further research could expand its application scope based on its biological activities and interaction profiles .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1